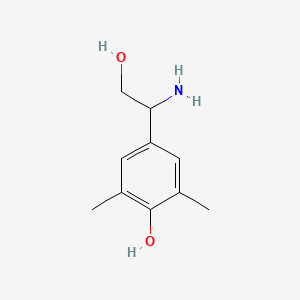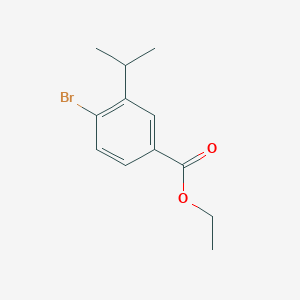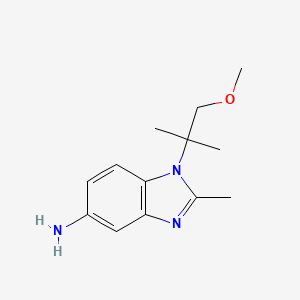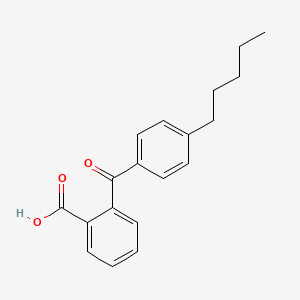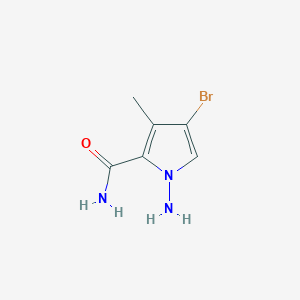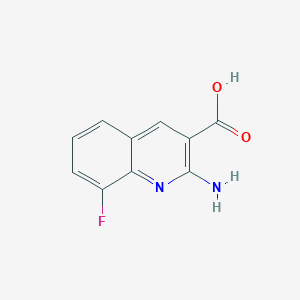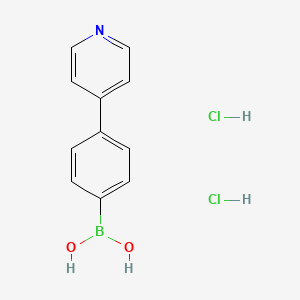
(4-(Pyridin-4-yl)phenyl)boronic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Pyridin-4-yl)phenyl)boronic acid dihydrochloride is an organic compound with the molecular formula C11H10BNO2. It is a boronic acid derivative that features a pyridine ring attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is known for its applications in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyridin-4-yl)phenyl)boronic acid dihydrochloride typically involves the coupling of 4-bromopyridine with phenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(PPh3)4, in a suitable solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Pyridin-4-yl)phenyl)boronic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(4-(Pyridin-4-yl)phenyl)boronic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: The compound is used in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, including potential inhibitors for enzymes like HIV-1 protease and protein kinase CK2.
Industry: It is employed in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Mecanismo De Acción
The mechanism of action of (4-(Pyridin-4-yl)phenyl)boronic acid dihydrochloride involves its ability to form stable complexes with various metal catalysts, facilitating cross-coupling reactions. The boronic acid group interacts with the metal catalyst, forming a transient complex that undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product. The pyridine ring can also participate in coordination chemistry, enhancing the compound’s reactivity and selectivity in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Pyridinylboronic acid: Similar structure but lacks the phenyl ring.
Phenylboronic acid: Lacks the pyridine ring.
3-Pyridinylboronic acid: Similar but with the boronic acid group attached to the 3-position of the pyridine ring.
Uniqueness
(4-(Pyridin-4-yl)phenyl)boronic acid dihydrochloride is unique due to the presence of both a pyridine and a phenyl ring, which enhances its versatility in cross-coupling reactions. The combination of these two aromatic systems allows for greater reactivity and selectivity, making it a valuable compound in organic synthesis and material science.
Propiedades
Fórmula molecular |
C11H12BCl2NO2 |
|---|---|
Peso molecular |
271.9 g/mol |
Nombre IUPAC |
(4-pyridin-4-ylphenyl)boronic acid;dihydrochloride |
InChI |
InChI=1S/C11H10BNO2.2ClH/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;;/h1-8,14-15H;2*1H |
Clave InChI |
KTHQKAFVMJNCBD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C2=CC=NC=C2)(O)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


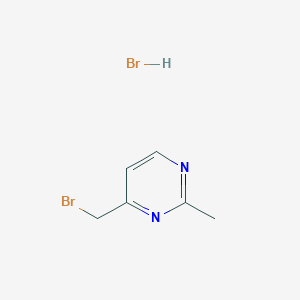
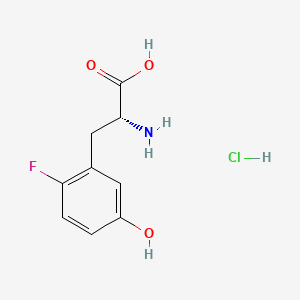
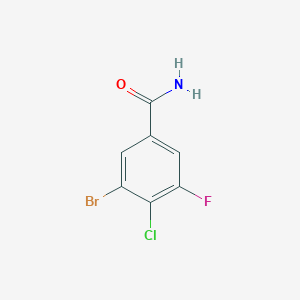
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylic acid](/img/structure/B15329861.png)

